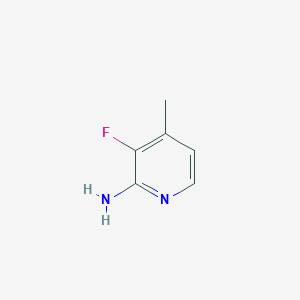

2-Amino-3-Fluoro-4-methylpyridine

Descripción general

Descripción

“2-Amino-3-Fluoro-4-methylpyridine” is a chemical compound belonging to the class of pyridines. It has a CAS Number of 1003710-35-7 and a molecular weight of 126.13 . It is also known as AFMP.

Synthesis Analysis

The synthesis of “2-Amino-3-Fluoro-4-methylpyridine” involves various methods. For instance, 2-Amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique . Another method involves reacting 2-amino-3-methylpyridine with 40% fluoroboric acid .

Molecular Structure Analysis

The molecular formula of “2-Amino-3-Fluoro-4-methylpyridine” is C6H7FN2.

Chemical Reactions Analysis

“2-Amino-3-Fluoro-4-methylpyridine” is a useful reactant in the synthesis of phenylsulfonamidomethylbenzamides, oxopyridopyrrolopyrazinyacetamides, carbamoylalkylthiophenylmethylpicolinamides, and benzylthiotriazolylpyridines . These compounds exhibit SAR and kappa opioid receptor agonistic and antagonistic activity .

Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-Fluoro-4-methylpyridine” is solid and it should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Medicine

In the medical field, 2-Amino-3-Fluoro-4-methylpyridine is a valuable compound for the development of imaging agents, particularly those used in positron emission tomography (PET). The fluorine-18 isotope can be incorporated into pyridine derivatives for use in local radiotherapy of cancer . This compound’s derivatives are also explored for their potential in treating organophosphorus nerve-agent poisoning .

Agriculture

Agriculturally, this compound is part of the synthesis of fluorine-containing pyridine aldoximes, which are ingredients in advanced pesticides. These compounds are designed to have high efficacy and low toxicity, contributing to the development of the fourth generation of agrochemical products .

Material Science

In material science, 2-Amino-3-Fluoro-4-methylpyridine is involved in the synthesis of materials with potential applications in electronic filters and biomedicines. Its derivatives are used in the structural components of anti-diabetic medications and have been studied for their electronic and nano-dielectric properties .

Environmental Science

Environmental science benefits from the use of fluorinated pyridines in the search for new products with improved physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures is a common modification to enhance these properties .

Biochemistry

In biochemistry, the compound is used as a precursor for synthesizing heterocyclic compounds with medicinal value. It has been utilized in the synthesis of pyridinium salts and is a potent inhibitor of inducible nitric oxide synthase (iNOS) in vitro, indicating its relevance in various biochemical pathways .

Pharmacology

Pharmacologically, 2-Amino-3-Fluoro-4-methylpyridine is an intermediate in the synthesis of drugs. It has been used to create compounds that inhibit key enzymes involved in inflammatory responses, which are implicated in diseases like rheumatoid arthritis and psoriasis .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are crucial for developing methods to synthesize fluorinated pyridines. These methods are essential for creating compounds used in various analytical applications, including the synthesis of imaging agents for biological applications .

Organic Synthesis

Lastly, in organic synthesis, 2-Amino-3-Fluoro-4-methylpyridine is a building block for creating complex organic molecules. It has been used in the synthesis of pyridinylimidazole-type inhibitors, which are significant in the development of treatments for cytokine-driven diseases .

Mecanismo De Acción

Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Safety and Hazards

Direcciones Futuras

Fluoropyridines, including “2-Amino-3-Fluoro-4-methylpyridine”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

Propiedades

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRCETURKYMUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

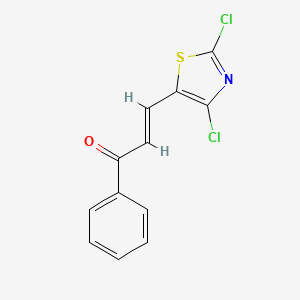

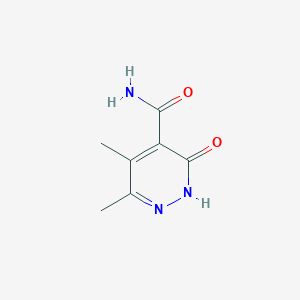

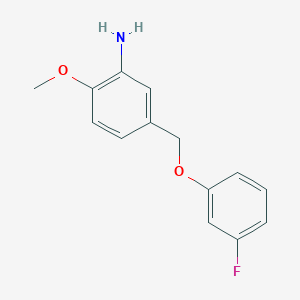

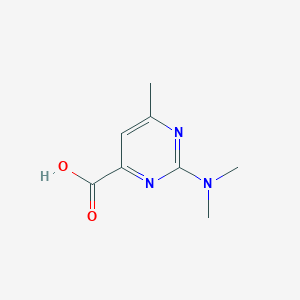

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1518980.png)

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)